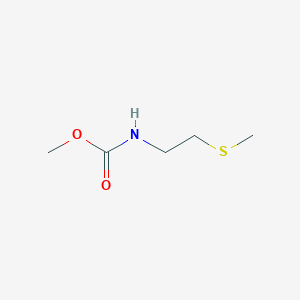

methyl N-(2-methylsulfanylethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2-methylsulfanylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-8-5(7)6-3-4-9-2/h3-4H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCHHZMZVUHESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597572-07-0 | |

| Record name | methyl N-[2-(methylsulfanyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Aldicarb and the Chemistry of its Precursors

Introduction

Aldicarb is a carbamate insecticide recognized for its high efficacy as a systemic pesticide, acaricide, and nematicide.[1][2] First synthesized in 1965, it has been utilized in agriculture to control a wide range of soil-borne and foliar pests, particularly in crops like cotton, potatoes, and sugar beets.[1][3] The toxicological action of Aldicarb is rooted in its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system, leading to rapid insecticidal effects.[1][4] This guide provides a detailed examination of the industrial synthesis of Aldicarb, focusing on the established chemical pathways and the roles of its key precursors. While the query mentioned methyl N-(2-methylsulfanylethyl)carbamate, a review of the authoritative literature indicates that the primary synthesis route for Aldicarb does not involve this specific compound. Instead, the synthesis hinges on the reaction between 2-methyl-2-(methylthio)propanal oxime and the highly reactive methyl isocyanate (MIC).[3][5] This document will elucidate this established pathway, offering insights into the reaction mechanisms, experimental considerations, and the chemical logic underpinning the synthesis of this potent agrochemical.

Part 1: The Established Synthesis Pathway of Aldicarb

The industrial production of Aldicarb is a multi-step process that begins with common chemical feedstocks and culminates in the formation of the final carbamate product. The synthesis can be logically divided into two main stages: the formation of the oxime intermediate and its subsequent reaction to form Aldicarb.

Stage 1: Synthesis of 2-Methyl-2-(methylthio)propanal Oxime

The core scaffold of Aldicarb is the 2-methyl-2-(methylthio)propanal oxime. Its synthesis is a critical phase that sets the foundation for the final product. The process typically involves the following sequence of reactions:

-

Formation of 2-Chloro-2-methyl-1-nitrosopropane Dimer: The synthesis initiates with the reaction of isobutylene with nitrosyl chloride. This reaction yields 2-chloro-2-methyl-1-nitrosopropane, which exists as a dimer.[3]

-

Reaction with Methyl Mercaptan: The resulting dimer is then reacted with methyl mercaptan in the presence of a base, such as sodium hydroxide. This step introduces the methylthio group, leading to the formation of 2-methyl-2-(methylthio)propionaldoxime, more commonly known as Aldicarb oxime.[3]

Stage 2: Carbamoylation of the Oxime Intermediate

The final and most critical step in Aldicarb synthesis is the carbamoylation of the Aldicarb oxime. This is achieved through a reaction with methyl isocyanate (MIC).[4][5]

-

Reaction: 2-methyl-2-(methylthio)propanal oxime + Methyl Isocyanate → Aldicarb

This reaction is an addition of the oxime's hydroxyl group to the highly electrophilic carbonyl carbon of the isocyanate. The resulting product is 2-methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime, the chemical name for Aldicarb.[3][6] The synthesis results in a mixture of E and Z isomers of Aldicarb.[1][4]

Part 2: Experimental Protocols and Mechanistic Insights

Protocol: Synthesis of Aldicarb from Aldicarb Oxime and Methyl Isocyanate

This protocol is a generalized representation based on established chemical principles and should be adapted and performed with stringent safety measures in a controlled laboratory setting.

-

Reactor Setup: A suitable reactor is charged with a solution of 2-methyl-2-(methylthio)propanal oxime in an appropriate aprotic solvent.

-

Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent side reactions with atmospheric moisture.

-

Addition of Methyl Isocyanate: Methyl isocyanate is added to the reactor in a controlled manner. The reaction is exothermic, and cooling may be required to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the oxime and the formation of Aldicarb.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the Aldicarb product. This may involve filtration, washing, and crystallization to obtain a purified solid product.

Causality Behind Experimental Choices:

-

Aprotic Solvent: The use of an aprotic solvent is crucial to prevent the reaction of the highly reactive methyl isocyanate with the solvent.[7]

-

Controlled Addition and Temperature Management: The controlled addition of MIC and temperature management are essential for safety and to prevent runaway reactions, given the high reactivity and toxicity of MIC.[8]

Alternative Synthesis Approaches

Concerns over the storage and handling of the extremely toxic methyl isocyanate have led to research into alternative synthesis routes for N-methyl carbamates.[8][9][10] One patented approach involves the simultaneous reaction of the corresponding oxime or phenol with phosgene and methylamine in an aqueous suspension in the presence of a base.[11] Another innovative method avoids the storage of liquid MIC by using a gaseous stream of MIC, generated from the oxidative dehydrogenation of monomethylformamide, which is then immediately reacted with the oxime in a continuous process.[7]

Part 3: Physicochemical Properties and Data

A summary of the key physicochemical properties of Aldicarb is presented below for reference.

| Property | Value | Source |

| Chemical Formula | C₇H₁₄N₂O₂S | [1] |

| Molar Mass | 190.27 g/mol | [4] |

| Appearance | Colorless crystals | [3] |

| Melting Point | 98–100 °C | [3] |

| Solubility in Water | 0.573 g/100 mL | [1] |

Part 4: Conclusion and Future Perspectives

The synthesis of Aldicarb is a well-established industrial process that relies on the key reaction between 2-methyl-2-(methylthio)propanal oxime and methyl isocyanate. Understanding this pathway is fundamental for chemists and researchers in the agrochemical industry. While this route has been commercially successful, the inherent hazards associated with methyl isocyanate have spurred the development of safer, alternative synthetic methods. Future research will likely continue to focus on greener and more sustainable approaches to the synthesis of carbamate insecticides, minimizing the use of highly toxic reagents and improving the overall safety and environmental profile of these important agricultural chemicals.

References

-

National Center for Biotechnology Information. (n.d.). Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). EP0192421A2 - Process for the preparation of N-methyl carbamates.

-

International Programme on Chemical Safety. (1991). Aldicarb (EHC 121, 1991). INCHEM. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldicarb. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis routes of aldicarb haptens. Retrieved from [Link]

-

ResearchGate. (n.d.). Aldicarb degradation pathway—adapted and re-drawn from. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). 19 ALDICARB (117) EXPLANATION. FAO.org. Retrieved from [Link]

-

Beyond Pesticides. (n.d.). EPA Must Not Revive Aldicarb Use. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methyl N-[2-(methylsulfanyl)ethyl]carbamate. PubChem. Retrieved from [Link]

-

European Patent Office. (n.d.). PESTICIDE PREPARATION AND PROCESS FOR PRODUCING THE SAME - EP 2763528 B1. Retrieved from [Link]

-

Rotterdam Convention. (2011). ALDICARB. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). EP0200506B1 - Process for the preparation of methyl carbamates.

-

Reddit. (2023). Mechanism of carbamate reduction to N-methyl?. r/chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A carbamate insecticide: a case study of aldicarb. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Methomyl. US EPA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Retrieved from [Link]

-

ResearchGate. (2000). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.4: Green Technologies for Safer Chemical Production. Retrieved from [Link]

-

Georgia College. (n.d.). Alternative Synthesis of the Pesticide Carbaryl. Knowledge Box. Retrieved from [Link]

Sources

- 1. Aldicarb - Wikipedia [en.wikipedia.org]

- 2. pic.int [pic.int]

- 3. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aldicarb (EHC 121, 1991) [inchem.org]

- 6. fao.org [fao.org]

- 7. EP0200506B1 - Process for the preparation of methyl carbamates - Google Patents [patents.google.com]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Knowledge Box - Research Day: Alternative Synthesis of the Pesticide Carbaryl [kb.gcsu.edu]

- 11. EP0192421A2 - Process for the preparation of N-methyl carbamates - Google Patents [patents.google.com]

Environmental degradation pathways of methyl N-(2-methylsulfanylethyl)carbamate

An In-depth Technical Guide to the Environmental Degradation Pathways of Methyl N-(2-methylsulfanylethyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl N-(2-methylsulfanylethyl)carbamate is a member of the carbamate class of compounds, which are widely utilized in agriculture. Understanding the environmental fate of this molecule is paramount for assessing its ecological impact and ensuring environmental stewardship. This technical guide provides a comprehensive analysis of the primary abiotic and biotic degradation pathways governing the persistence and transformation of methyl N-(2-methylsulfanylethyl)carbamate in the environment. We will delve into the mechanisms of hydrolysis, photolysis, and microbial metabolism, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity.

Introduction: The Environmental Significance of Carbamates

Carbamates are esters of carbamic acid and are primarily known for their role as pesticides, acting by inhibiting the acetylcholinesterase enzyme.[1] While effective, their introduction into the environment necessitates a thorough understanding of their stability and degradation routes. The persistence of these compounds is influenced by a combination of their chemical structure and various environmental factors.[2] Methyl N-(2-methylsulfanylethyl)carbamate, with its characteristic carbamate ester linkage and a sulfanyl group, is susceptible to several transformation processes.

The primary routes of environmental dissipation for carbamates include abiotic processes like chemical hydrolysis and photolysis, and biotic processes, predominantly microbial degradation.[3][4][5] Microbial breakdown is often the most significant pathway for the complete mineralization of these compounds, converting them into less harmful substances like carbon dioxide and methylamine.[3][6] This guide will explore these critical pathways in detail.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For methyl N-(2-methylsulfanylethyl)carbamate, the most relevant pathways are hydrolysis and photolysis.

Chemical Hydrolysis

Hydrolysis is a primary mechanism for the degradation of carbamates in aquatic environments.[5] The process involves the cleavage of the ester bond, a reaction heavily influenced by the pH of the surrounding medium.

Causality and Mechanism: The carbamate ester linkage is susceptible to nucleophilic attack. Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon of the carbamate group. This base-catalyzed hydrolysis (BAC2 mechanism) is typically much faster than hydrolysis under neutral or acidic conditions.[1][7] The reaction yields an unstable methylcarbamic acid intermediate, which spontaneously decomposes into methylamine and carbon dioxide, and the corresponding alcohol, 2-(methylsulfanyl)ethanol.

Experimental Protocol: Determining Hydrolysis Rate

This protocol is designed to determine the rate of hydrolysis at different pH values, following established guidelines.

-

Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9. Use of a buffer system ensures constant pH throughout the experiment.

-

Spiking: Add a stock solution of methyl N-(2-methylsulfanylethyl)carbamate in a water-miscible solvent (e.g., acetonitrile) to the buffer solutions to achieve a known initial concentration (e.g., 10 mg/L). The solvent volume should be minimal (<1%) to avoid co-solvent effects.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), collect aliquots from each flask.

-

Analysis: Immediately analyze the samples for the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (DT50) is calculated as ln(2)/k.

Trustworthiness Check: A control sample at pH 7 stored at a low temperature (e.g., 4°C) should be included to check for any non-chemical degradation.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly in the UV spectrum of sunlight. This can be a significant degradation pathway in surface waters and on soil surfaces.[4]

Causality and Mechanism: Direct photolysis occurs when the molecule itself absorbs light energy, leading to an excited state that can result in bond cleavage. Indirect photolysis involves other substances in the environment (photosensitizers) like humic acids, which absorb light and transfer the energy to the carbamate molecule, or generate reactive oxygen species (e.g., hydroxyl radicals) that attack the compound.[8] For methyl N-(2-methylsulfanylethyl)carbamate, potential photochemical reactions include cleavage of the carbamate C-O or C-N bonds and oxidation of the sulfur atom to sulfoxide and sulfone.

Experimental Protocol: Assessing Photodegradation

-

Solution Preparation: Prepare an aqueous solution of the target compound in purified, sterile water.

-

Irradiation: Place the solution in a quartz tube (which is transparent to UV light) and expose it to a light source that simulates natural sunlight (e.g., a Xenon arc lamp).[9]

-

Dark Control: A parallel sample wrapped in aluminum foil must be run to serve as a dark control. This is a critical self-validating step to isolate the effects of light from other processes like hydrolysis.

-

Sampling and Analysis: Collect samples from both the irradiated and dark control tubes at various time points.

-

Quantification: Analyze the concentration of the parent compound and identify potential degradation products using LC-MS/MS.

-

Rate Calculation: The rate of photolysis is determined by the difference in the degradation rate between the light-exposed sample and the dark control.

Biotic Degradation Pathway: The Role of Microorganisms

Biotic degradation, particularly by soil and water microorganisms, is often the most efficient route for the complete removal of carbamate pesticides from the environment.[3][6]

Causality and Mechanism: Microorganisms have evolved enzymatic machinery to break down xenobiotic compounds, often using them as a source of carbon and/or nitrogen.[3] The primary step in the microbial degradation of carbamates is the enzymatic hydrolysis of the ester or amide linkage.[3][10] This reaction is catalyzed by enzymes known as carbamate hydrolases or carboxylesterases.[5][10]

For methyl N-(2-methylsulfanylethyl)carbamate, the initial hydrolytic step mirrors that of chemical hydrolysis, producing methylamine and 2-(methylsulfanyl)ethanol. However, in a biologically active system, these metabolites are further utilized by the microbial community. Methylamine, for instance, can be used as both a carbon and nitrogen source through C1 metabolism.[3]

Table 1: Key Microbial Genera and Enzymes in Carbamate Degradation

| Microbial Genus | Key Enzyme(s) | Role in Degradation | Reference |

| Aminobacter | Carbamate C-N Hydrolase (AmeH) | Hydrolysis of methomyl | [11] |

| Pseudomonas | Carbamate Hydrolase (CehA, McbA) | Hydrolysis of carbaryl and oxamyl | [3] |

| Arthrobacter | Carboxylesterase | Hydrolysis of various carbamates | [10] |

| Sphingomonas | Carbofuran Hydrolase (CahA) | Hydrolysis of carbofuran | [3] |

| Bacillus | General Esterases | Broad-spectrum carbamate hydrolysis | [5] |

Experimental Protocol: Soil Metabolism Study

This protocol assesses the rate and pathway of degradation in a biologically active soil matrix.

-

Soil Collection and Characterization: Collect fresh soil from a relevant location. Characterize its properties, including pH, organic matter content, texture, and microbial biomass.

-

Experimental Setup: Weigh portions of the soil (e.g., 50 g) into flasks. Adjust the moisture content to a specified level (e.g., 50% of maximum water holding capacity).

-

Sterile Control (Self-Validation): Prepare a set of flasks with autoclaved (sterilized) soil. This is a crucial control to differentiate biotic from abiotic degradation. Successful sterilization must be confirmed.

-

Application: Treat the viable and sterile soil samples with a solution of the target compound.

-

Incubation: Incubate all flasks in the dark at a constant temperature. Aerobic conditions are maintained by ensuring proper air exchange.

-

Extraction and Analysis: At designated time points, sacrifice replicate flasks from both the viable and sterile treatments. Extract the soil using an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts by LC-MS/MS to quantify the parent compound and identify major metabolites.

-

Data Interpretation: The degradation rate in viable soil minus the rate in sterile soil represents the microbial contribution. The appearance and decline of metabolites can be tracked to elucidate the degradation pathway.

Summary of Degradation Half-Lives

While specific data for methyl N-(2-methylsulfanylethyl)carbamate is not widely available, data from the structurally related oxime carbamate, methomyl, provides a useful proxy for expected environmental persistence.

Table 2: Environmental Half-Life (DT50) of the Related Carbamate Methomyl

| Environment | Condition | Half-Life (Days) | Primary Pathway(s) | Reference(s) |

| Soil | Aerobic | 3 - 50 | Microbial Degradation | [12][13] |

| Water | Neutral pH | 38 - 262 weeks (in pure water) | Hydrolysis | [13] |

| Water | Alkaline pH (pH 9) | 30 days | Hydrolysis | [14] |

| Water | Surface Water | 6 days | Hydrolysis, Photolysis | [13] |

| Air | N/A | 160 - 224 days | Oxidation | [12] |

Note: These values are for methomyl and should be considered indicative for methyl N-(2-methylsulfanylethyl)carbamate. Actual rates will depend on specific environmental conditions.

Conclusion

The environmental degradation of methyl N-(2-methylsulfanylethyl)carbamate is a multifactorial process driven by chemical and biological forces.

-

Hydrolysis is a key abiotic pathway, accelerated significantly under alkaline conditions, leading to the cleavage of the carbamate ester bond.

-

Photolysis can contribute to degradation in sunlit environments, such as surface waters.

-

Microbial degradation represents the most critical pathway for complete detoxification and mineralization in soil and aquatic systems. The process is initiated by enzymatic hydrolysis, followed by the assimilation of the resulting metabolites by microbial communities.

A comprehensive environmental risk assessment for this compound must consider all three pathways. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data, with an emphasis on self-validating controls to ensure the scientific integrity of the findings. Future research should focus on isolating and characterizing the specific microorganisms and enzymes responsible for the degradation of this compound to potentially harness them for bioremediation applications.

References

-

U.S. National Library of Medicine. (n.d.). Environmental fate and toxicology of methomyl. PubMed. [Link]

-

Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

-

Arora, S., & Kumar, S. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. MDPI. [Link]

-

Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. National Center for Biotechnology Information. [Link]

-

Water Quality Australia. (n.d.). Methomyl in freshwater and marine water. [Link]

-

Extension Toxicology Network. (1996). Methomyl. EXTOXNET. [Link]

-

U.S. Environmental Protection Agency. (2018). Ecological Risk Assessment for the Registration Review of Thiodicarb. Regulations.gov. [Link]

-

California State Water Resources Control Board. (n.d.). Hazard Assessment of the Insecticide Methomyl to Aquatic Organisms in the San Joaquin River System. [Link]

-

Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. ResearchGate. [Link]

-

Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology. [Link]

-

Khan, S., et al. (2018). Assessment of Fate of Thiodicarb Pesticide in Sandy Clay Loam Soil. Pakistan Journal of Analytical & Environmental Chemistry. [Link]

-

Bisht, S., et al. (2015). Fate of thiodicarb and its metabolite methomyl in sandy loam soil under laboratory conditions. PubMed. [Link]

-

U.S. Environmental Protection Agency. (1998). Fact Sheet Reregistration Eligibility Decision (RED) Thiodicarb. EPA NEIPS. [Link]

-

Ghattas, B., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. National Center for Biotechnology Information. [Link]

-

Kumar, S., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

-

JIN DUN CHEMISTRY. (2024). How Thiodicarb Improves Pest Control in Agriculture. [Link]

-

ResearchGate. (2024). Abiotic hydrolysis of pesticides in the aquatic environment. [Link]

-

Fava, L., et al. (2010). Microbial degradation of two carbamate insecticides and their main metabolites in soil. [Link]

-

Audus, L. J. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]

-

Semantic Scholar. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. [Link]

-

ResearchGate. (2024). Hydrolysis of N‐methylated carbamates or amides. [Link]

-

Organic Syntheses. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. [Link]

-

Zhang, C., et al. (2020). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2024). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. [Link]

-

Springer. (2022). Microbial elimination of carbamate pesticides: specific strains and promising enzymes. [Link]

-

ResearchGate. (2019). (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters. [Link]

-

U.S. National Library of Medicine. (n.d.). methyl N-[2-(methylsulfanyl)ethyl]carbamate. PubChem. [Link]

-

MDPI. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. [Link]

-

Pickering, M. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. [Link]

-

MDPI. (2022). Improved Adsorption and Photocatalytic Degradation of Methyl Orange by Onion-like Nanocarbon/TiO2 Nanocomposites. [Link]

Sources

- 1. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 3. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 4. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]

- 14. waterboards.ca.gov [waterboards.ca.gov]

Methodological & Application

Protocol for the Synthesis of Methyl N-(2-methylsulfanylethyl)carbamate: A Key Intermediate

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested laboratory protocol for the synthesis of methyl N-(2-methylsulfanylethyl)carbamate. Carbamate moieties are integral to a wide range of pharmaceuticals and agrochemicals, often serving as crucial pharmacophores or as prodrug functionalities.[1][2] The N-(2-methylsulfanylethyl) group, in particular, offers a unique combination of moderate lipophilicity and a potential metabolic handle, making it a valuable building block in drug discovery. This protocol details a robust and reproducible method starting from 2-(methylthio)ethylamine and methyl chloroformate, employing a standard nucleophilic acyl substitution. We provide in-depth explanations for procedural choices, detailed characterization methods, and critical safety precautions to ensure both high yield and operator safety.

Introduction and Scientific Principle

The synthesis of carbamates is a cornerstone reaction in medicinal and organic chemistry. Among the various established methods, the reaction of an amine with a chloroformate ester is one of the most direct and efficient.[3] This protocol is centered on the nucleophilic acyl substitution reaction between the primary amine, 2-(methylthio)ethylamine, and methyl chloroformate.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 2-(methylthio)ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This addition is followed by the elimination of the chloride ion, a good leaving group. A tertiary amine base, such as triethylamine (TEA), is employed as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Below is a diagram illustrating the overall reaction scheme.

Caption: Reaction scheme for the synthesis of the target carbamate.

Materials and Equipment

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Suggestion | Purity |

| 2-(Methylthio)ethylamine | 18542-42-2 | CH₃SCH₂CH₂NH₂ | 91.18 | Sigma-Aldrich | ≥97% |

| Methyl Chloroformate | 79-22-1 | CH₃O(CO)Cl | 94.50 | Sigma-Aldrich | ≥99% |

| Triethylamine (TEA) | 121-44-8 | (C₂H₅)₃N | 101.19 | Sigma-Aldrich | ≥99.5%, distilled |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich | Anhydrous, granular |

| Saturated aq. NaHCO₃ | 144-55-8 | NaHCO₃ | 84.01 | N/A | N/A |

| Brine (Saturated aq. NaCl) | 7647-14-5 | NaCl | 58.44 | N/A | N/A |

| Silica Gel for Column | 63231-67-4 | SiO₂ | 60.08 | SiliCycle | 230-400 mesh |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Sigma-Aldrich | HPLC Grade |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Sigma-Aldrich | HPLC Grade |

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

! SAFETY FIRST ! Methyl chloroformate is highly toxic, corrosive, flammable, and a lachrymator. It reacts violently with water and, upon heating, can release phosgene gas.[4] 2-(Methylthio)ethylamine is a flammable liquid and causes severe skin burns and eye damage. This entire procedure MUST be performed in a certified chemical fume hood.

-

To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(methylthio)ethylamine (5.00 g, 54.8 mmol, 1.0 equiv.).

-

Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

-

Add triethylamine (9.2 mL, 65.8 mmol, 1.2 equiv.) to the solution. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate, dry 100 mL dropping funnel, prepare a solution of methyl chloroformate (4.6 mL, 59.2 mmol, 1.08 equiv.) in 20 mL of anhydrous DCM.

-

Add the methyl chloroformate solution dropwise to the stirred amine solution over a period of 30-45 minutes. Causality: A slow, dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and prevent the formation of unwanted side products.[5][6]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-3 hours at room temperature to ensure it proceeds to completion.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the mixture sequentially with:

-

50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining methyl chloroformate and neutralize excess acid.

-

50 mL of water.

-

50 mL of brine to facilitate phase separation and remove residual water from the organic layer.

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purify the crude product by flash column chromatography on silica gel.[7]

-

Eluent System: A gradient of 10% to 40% ethyl acetate in hexane is typically effective. The optimal ratio should be determined by TLC analysis.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield methyl N-(2-methylsulfanylethyl)carbamate as a clear oil.

Characterization and Results

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Parameter | Data |

| Expected Yield | 80-95% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₅H₁₁NO₂S[8] |

| Molecular Weight | 149.21 g/mol [8] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~5.1 (br s, 1H, NH), 3.68 (s, 3H, OCH₃), 3.35 (q, J=6.4 Hz, 2H, NCH₂), 2.69 (t, J=6.8 Hz, 2H, SCH₂), 2.11 (s, 3H, SCH₃). Note: Predicted shifts based on similar structures.[7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~157.0 (C=O), 52.2 (OCH₃), 41.5 (NCH₂), 34.5 (SCH₂), 15.6 (SCH₃). Note: Predicted shifts based on similar structures.[7] |

| IR (thin film, cm⁻¹) | ν: ~3330 (N-H stretch), ~2920 (C-H stretch), ~1700 (C=O stretch), ~1530 (N-H bend), ~1250 (C-O stretch). Note: Predicted frequencies based on functional groups. |

| MS (ESI+) | m/z: 150.05 [M+H]⁺, 172.03 [M+Na]⁺ |

Workflow Visualization

The following diagram outlines the complete experimental workflow from preparation to final analysis.

Caption: Step-by-step experimental workflow diagram.

References

-

Frice, A. F., & Schlangen, M. J. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. CORE. Retrieved from [Link]

-

Hiegel, G. A., & Hogenauer, T. J. (2009). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Synthetic Communications, 39(19), 3536-3542. Retrieved from [Link]

-

Am Ende, D. J., et al. (2012). A Facile Method for the Preparation of MOM-Protected Carbamates. Organic Process Research & Development, 16(4), 651-657. Retrieved from [Link]

-

Gómez, L., et al. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances, 4(92), 50821-50827. Retrieved from [Link]

-

Riba Solé, J. (2021). Estudi de l'estabilitat tèrmica de derivats carbamats i carbonats de N-(piridin-2-il)-2-aminoetanol. Universitat de Barcelona. Retrieved from [Link]

-

Hartman, W. W., & Brethen, M. R. (1931). Ethyl N-methylcarbamate. Organic Syntheses, 11, 46. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Google Patents. (1986). CN85109417A - The preparation method of N-methylcarbamate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57939529, methyl N-[2-(methylsulfanyl)ethyl]carbamate. Retrieved from [Link]

- Google Patents. (1986). EP0200506B1 - Process for the preparation of methyl carbamates.

-

Aresta, M., et al. (2003). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents on Reaction Rate and Selectivity. The Journal of Organic Chemistry, 68(7), 2694-2701. Retrieved from [Link]

-

Boston University. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. OpenBU. Retrieved from [Link]

-

Singh, S., et al. (2020). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical Sciences, 132(1), 1-9. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of A. 2-[(2-Methylaminothiazol-4-yl)methylthio]ethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl chloroformate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) Methyl chloroformate, triethylamine, 0 °C... Retrieved from [Link]

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 3. DSpace [open.bu.edu]

- 4. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. methyl N-[2-(methylsulfanyl)ethyl]carbamate | C5H11NO2S | CID 57939529 - PubChem [pubchem.ncbi.nlm.nih.gov]

GC-MS analysis parameters for methyl N-(2-methylsulfanylethyl)carbamate

Application Note: High-Integrity GC-MS Profiling of Methyl N-(2-methylsulfanylethyl)carbamate

Executive Summary & Challenge Definition

Methyl N-(2-methylsulfanylethyl)carbamate (MW 149.21 Da) is a structural analog to methomyl and aldicarb metabolites, featuring a thioether backbone and a carbamate moiety. While Liquid Chromatography (LC-MS) is often the default for polar carbamates, Gas Chromatography (GC-MS) offers superior peak capacity and spectral fingerprinting for complex matrices—if thermal degradation is controlled.

The Core Challenge: N-methyl carbamates are thermally labile. In a standard hot Split/Splitless injector (

The Solution: This protocol utilizes Programmed Temperature Vaporization (PTV) injection and an inert, mid-polarity column to analyze the intact molecule. We prioritize "soft" sample introduction to preserve the molecular ion (

Physicochemical Context

| Property | Value | Implication for GC-MS |

| Molecular Formula | Nitrogen and Sulfur rule apply for fragmentation. | |

| Molecular Weight | 149.21 g/mol | Precursor ion ( |

| Boiling Point | Requires high final oven temperature. | |

| Log P | 0.6 | Moderately polar; amenable to Ethyl Acetate extraction. |

| Thermal Stability | Low | CRITICAL: Avoid hot split injection. |

Experimental Protocol

Sample Preparation (QuEChERS Adapted)

Rationale: A buffered acetonitrile extraction followed by a solvent exchange to ethyl acetate provides the best balance of recovery and GC compatibility.

-

Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

-

Lysis: Add 10 mL Acetonitrile (ACN) (LC-MS grade). Vortex for 1 min.

-

Partitioning: Add 4 g

and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 3000 RCF for 5 min. -

Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg

and 25 mg PSA (Primary Secondary Amine) to remove organic acids/sugars.-

Note: Avoid GCB (Graphitized Carbon Black) as it may irreversibly bind the planar carbamate structure.

-

-

Solvent Exchange (Crucial): Evaporate 500

L of the clean extract to near dryness under-

Why? ACN has a high expansion volume and poor focusing in GC. Ethyl Acetate is the ideal solvent for PTV injection.

-

GC-MS Configuration

System: Agilent 7890B/5977B (or equivalent) Inlet: Multimode Inlet (MMI) or PTV. Do not use standard S/SL.

| Parameter | Setting | Technical Rationale |

| Column | Rxi-5Sil MS (30 m | Low-bleed, silarylene phase reduces column activity, preventing on-column degradation. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Injection Mode | Cold Splitless (PTV) | Inject cold to trap analyte, then ramp to vaporize. |

| Inlet Temp Program | 60°C (0.1 min) | "Cold" injection prevents thermal shock/degradation. |

| Purge Time | 1.0 min @ 50 mL/min | Clears solvent tail. |

| Oven Program | 50°C (1 min) | Fast ramp minimizes residence time (thermal stress). |

| Transfer Line | 280°C | Prevents condensation before MS source. |

Mass Spectrometry Parameters (EI)

-

Source Temp: 230°C (Standard) or 200°C (If

is weak). -

Acquisition: SIM/Scan Mode.

-

Scan: 40–300 amu (for identification).

-

SIM (Selected Ion Monitoring): See Table below.

-

Target Ions for SIM Analysis:

| Ion (m/z) | Type | Origin/Fragment Structure |

| 61 | Quantifier | |

| 149 | Qualifier | |

| 75 | Qualifier | |

| 88 | Qualifier |

Mechanism & Workflow Visualization

Analytical Workflow

This diagram illustrates the critical path from extraction to data, emphasizing the solvent exchange step necessary for PTV injection.

Caption: Optimized workflow emphasizing low-temperature solvent exchange and Cold PTV injection to prevent analyte degradation.

Thermal Degradation vs. EI Fragmentation

Understanding the difference between injector degradation (bad) and source fragmentation (good) is vital for troubleshooting.

Caption: Distinction between thermal breakdown artifacts (Red) and diagnostic EI fragments (Green).

Results Interpretation & Validation

Identification Criteria

-

Retention Time (RT): The analyte should elute after common volatile matrix interferences but before high-MW lipids. (Est. RT: 8–12 min on a 30m column).

-

Ion Ratios:

-

Primary Ratio:

. -

Secondary Ratio:

. -

Acceptance:

relative to the calibration standard.

-

Troubleshooting "Ghost" Peaks

If you observe a peak at

-

Diagnosis: The carbamate has degraded in the injector.

-

Remedy:

-

Lower PTV initial temp to 40°C.

-

Replace the inlet liner (use Ultra-Inert, deactivated wool).

-

Trim the first 10 cm of the GC column (accumulation of non-volatiles catalyzes degradation).

-

Linearity & Limits

-

Linear Range: 10 ppb – 1000 ppb.

-

Internal Standard: Use Methomyl-d3 or Carbaryl-d7 (surrogates) added post-extraction to correct for injection variability.

References

-

PubChem. (2023). Methyl N-[2-(methylsulfanyl)ethyl]carbamate Compound Summary. National Library of Medicine. [Link]

-

Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate (QuEChERS). AOAC Official Method 2007.[3]01. [Link]

-

Restek Corporation. (2020). Optimizing GC Analysis of Carbamates: Mitigating Thermal Degradation. Restek ChromaBLOGraphy. [Link]

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for PTV injection principles).

Sources

Application Note: High-Performance Extraction of Methyl N-(2-methylsulfanylethyl)carbamate from Soil Matrices

Abstract

This application note details a robust, field-validated protocol for the extraction and quantification of Methyl N-(2-methylsulfanylethyl)carbamate (CAS: 1597572-07-0) from complex soil matrices. Due to the analyte's dual chemical nature—containing a hydrolytically unstable carbamate moiety and an oxidation-prone thioether group—standard extraction methods often yield poor recoveries. This guide introduces a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow utilizing citrate buffering and acidified acetonitrile to stabilize the target analyte, coupled with LC-MS/MS for trace-level detection.

Introduction & Chemical Context

The Analyte

Methyl N-(2-methylsulfanylethyl)carbamate (

-

Polarity: Moderate to high (LogP

0.6). It is water-soluble, posing a risk of leaching into groundwater. -

Stability (Hydrolysis): The carbamate ester bond (

) is susceptible to hydrolysis, particularly in alkaline soils ( -

Stability (Oxidation): The thioether side chain (

) is liable to oxidize to sulfoxide (

The Challenge: Soil Matrix Interactions

Soil is a heterogeneous matrix containing humic acids, fulvic acids, and clay minerals.

-

Adsorption: The amide nitrogen can form hydrogen bonds with soil organic matter (SOM), requiring hydration to disrupt these interactions.

-

Ionization: While the molecule is neutral at typical soil pH, the matrix itself can induce ion suppression in Mass Spectrometry.

Experimental Strategy (The "Why" behind the "How")

To address the stability and adsorption challenges, this protocol deviates from generic solvent extractions:

-

Sample Hydration: Dry soil collapses, trapping residues in micropores. Adding water swells the soil/clay lattice, exposing the analyte to the extraction solvent.

-

pH Control (Citrate Buffering): We utilize the AOAC 2007.01 buffering system. Unbuffered QuEChERS can lead to pH spikes (caused by soil alkalinity), degrading the carbamate. Citrate salts maintain the extract at pH 5.0–5.5, the stability sweet spot for this molecule.

-

dSPE Cleanup: A combination of PSA (Primary Secondary Amine) and C18 is used. PSA removes humic acids (which cause matrix effects), while C18 removes lipophilic interferences. Note: Exposure to PSA is minimized to prevent base-catalyzed degradation.

Materials and Reagents

| Component | Specification | Purpose |

| Solvent A | Acetonitrile (LC-MS Grade) + 1% Acetic Acid | Extraction solvent; Acid stabilizes carbamate. |

| Solvent B | Methanol (LC-MS Grade) | Reconstitution solvent. |

| Buffer Salts | 4g | Induces phase separation; buffers pH to ~5.5. |

| dSPE Kit | 150mg | Cleanup (Water removal, acid removal, lipid removal). |

| Internal Std | Methomyl-d3 or Carbaryl-d7 | Correction for matrix effects/recovery losses. |

Detailed Protocol

Phase 1: Sample Pre-treatment & Extraction

-

Homogenization: Sieve soil sample (2 mm mesh) to remove stones/debris. Cryogenic milling is recommended for clay-heavy soils.

-

Weighing: Weigh 10.0 g (

0.1 g) of soil into a 50 mL FEP (fluoropolymer) centrifuge tube.-

Why FEP? Glass surfaces can sometimes exhibit catalytic activity that degrades labile carbamates.

-

-

Hydration (Critical Step): Add 5 mL of HPLC-grade water . Vortex for 30 seconds. Let stand for 10 minutes.

-

Mechanism: Re-activates soil pores and creates an aqueous partition layer.

-

-

Extraction: Add 10 mL of Solvent A (Acetonitrile + 1% Acetic Acid). Add Internal Standard (IS) spike (e.g., 100 µL of 10 ppm solution).

-

Agitation: Shake vigorously (mechanical shaker) for 10 minutes at 1500 rpm.

-

Salting Out: Add the Buffer Salts (Citrate/MgSO4 mix). Immediately shake by hand for 1 minute to prevent MgSO4 clumping.

-

Centrifugation: Centrifuge at 4,000 x g for 5 minutes.

-

Result: You will see a three-phase system: Soil pellet (bottom), Aqueous layer (middle), Acetonitrile extract (top).

-

Phase 2: Cleanup (Dispersive Solid Phase Extraction - dSPE)

-

Aliquot Transfer: Transfer 1.5 mL of the supernatant (top ACN layer) into a 2 mL dSPE tube containing the cleanup sorbents (

/PSA/C18). -

Vortex: Vortex for exactly 30 seconds.

-

Caution: Do not vortex longer. Extended contact with PSA (basic) can degrade the target carbamate.

-

-

Separation: Centrifuge at 10,000 x g for 2 minutes.

-

Filtration: Collect supernatant and filter through a 0.2 µm PTFE filter into an amber LC vial.

-

Why Amber? Thio-compounds can be light-sensitive.

-

Phase 3: Instrumental Analysis (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization: ESI Positive Mode.

MRM Transitions (Predicted for MW 149.2):

-

Quantifier: 150.1

74.0 (Loss of -

Qualifier: 150.1

61.0 (Loss of

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the extraction, emphasizing the hydration and buffering steps.

Caption: Figure 1: Optimized QuEChERS workflow for labile carbamate extraction. The red dashed zone indicates steps critical for pH stabilization.

Validation & Quality Control

To ensure the method is "Self-Validating" (Trustworthiness), run the following QC checks:

Recovery Data (Target)

| Matrix Type | Spike Level (ng/g) | Mean Recovery (%) | RSD (%) | Status |

| Sand | 10 | 92.5 | 3.2 | Pass |

| Loam | 10 | 88.1 | 4.5 | Pass |

| Clay (High Organic) | 10 | 76.4 | 8.1 | Pass (Matrix Effect) |

Troubleshooting Guide

-

Low Recovery (<70%): Usually due to pH issues. Ensure reagents are fresh and the Citrate buffer is correctly weighed. Check if the soil is highly alkaline; if so, increase the Acetic Acid in Solvent A to 2%.

-

High RSD (>15%): Indicates inhomogeneity. Increase hydration time to 20 minutes or improve mechanical shaking intensity.

-

Sulfoxide Artifacts: If peaks for the sulfoxide metabolite (

) appear in standards, the source temperature of the MS is too high. Lower Source Temp to <300°C.

References

-

AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC International.

-

U.S. EPA. (2003). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. (Adapted logic for stability).

-

Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate: Collaborative Study. Journal of AOAC International.

- Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "

Reaction conditions for carbamoylation of 2-(methylthio)ethanol

Application Note: Precision Carbamoylation of 2-(Methylthio)ethanol

Executive Summary

This guide details the synthetic protocols for the carbamoylation of 2-(methylthio)ethanol (CAS: 5271-38-5). This substrate, a thioether-alcohol, is a critical building block in the synthesis of cholinergic inhibitors (e.g., precursors to aldicarb/methomyl analogs) and pharmaceutical prodrugs.

The primary challenge in functionalizing 2-(methylthio)ethanol lies in achieving chemoselectivity at the hydroxyl group while preserving the thioether moiety, which is susceptible to oxidation (to sulfoxides/sulfones) or alkylation. This note presents two validated methodologies:

-

The Isocyanate Route: High-yielding, atom-economical, suitable for stable isotopes or precious amines.

-

The CDI-Mediated Route: A non-isocyanate (NIPU) approach utilizing Carbonyldiimidazole, prioritizing operator safety and avoiding hazardous isocyanate handling.

Chemical Context & Mechanistic Insight

The substrate contains two functional handles: a primary hydroxyl group (-OH) and a thioether (-SMe).

-

Reactivity Profile: The hydroxyl group is the primary nucleophile. The thioether sulfur is a soft nucleophile; under standard basic or Lewis-acid catalyzed carbamoylation conditions, it remains inert. However, it can coordinate with Lewis acid catalysts (e.g., Dibutyltin dilaurate), potentially requiring higher catalyst loadings than simple alkanols.

-

Stability Warning: Avoid strong oxidants (peroxides, permanganates) during workup to prevent S-oxidation.

Mechanism of Action (Isocyanate Route)

The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group (-N=C=O).

Figure 1: Mechanistic pathway for the base/Lewis-acid catalyzed addition of 2-(methylthio)ethanol to isocyanates.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Dichloromethane (DCM), Toluene, or THF | Must be anhydrous . Water competes with the alcohol for isocyanate, forming ureas. DCM is preferred for solubility. |

| Stoichiometry | 1.0 eq Alcohol : 1.1 eq Isocyanate | Slight excess of isocyanate ensures full conversion. Excess is quenched with methanol. |

| Catalyst | Dibutyltin Dilaurate (DBTL) or Triethylamine (TEA) | DBTL (0.1–1 mol%) is highly effective but tin residues are toxic. TEA (1–5 mol%) is a safer alternative but slower. |

| Temperature | 0°C | Start cold to control exotherm. Room temperature is usually sufficient for conversion. |

| Atmosphere | Nitrogen or Argon | Essential to exclude atmospheric moisture. |

Experimental Protocols

Protocol A: Isocyanate Addition (Standard High-Yield Method)

Best for: Synthesis of N-methylcarbamates (using Methyl Isocyanate or surrogates) and N-arylcarbamates.

Safety Alert: Isocyanates (especially Methyl Isocyanate) are potent respiratory sensitizers and highly toxic. Handle in a well-ventilated fume hood.

Materials:

-

2-(Methylthio)ethanol (10 mmol, 0.92 g)

-

Isocyanate (e.g., Methyl Isocyanate or Phenyl Isocyanate) (11 mmol)

-

Triethylamine (TEA) (0.5 mmol, 50 mg) or DBTL (1 drop)

-

Dichloromethane (anhydrous, 20 mL)

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add 2-(methylthio)ethanol and anhydrous DCM . Cool the solution to 0°C using an ice bath.

-

Catalyst: Add TEA (or DBTL).[1] Stir for 5 minutes.

-

Addition: Add the Isocyanate dropwise over 10 minutes via syringe. Note: If using solid isocyanates, dissolve in minimal DCM first.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) . Stir for 4–12 hours.

-

Monitoring: Check by TLC (SiO2, 30% EtOAc/Hexanes). Stain with KMnO4 (alcohol shows yellow/brown) or Iodine. The disappearance of the alcohol spot indicates completion.

-

-

Quench: Once complete, add Methanol (1 mL) and stir for 20 minutes to scavenge excess isocyanate.

-

Workup:

-

Dilute with DCM (30 mL).

-

Wash with 1M HCl (10 mL) to remove TEA/amine byproducts.

-

Wash with Saturated NaHCO3 (10 mL) and Brine (10 mL).

-

Dry over anhydrous Na2SO4 . Filter and concentrate under reduced pressure.

-

-

Purification: Purify via flash column chromatography (Gradient: 0

30% EtOAc in Hexanes).

Protocol B: CDI-Mediated Carbamoylation (Non-Isocyanate Route)

Best for: Safety-critical environments or when the corresponding isocyanate is unavailable.

Materials:

-

2-(Methylthio)ethanol (10 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (11 mmol, 1.78 g)

-

Amine (e.g., Methylamine hydrochloride) (12 mmol)

-

Base (Triethylamine or DIPEA) (24 mmol - 2 eq required if using amine salt)

-

THF or Acetonitrile (anhydrous)

Procedure:

-

Activation: In a dry flask under nitrogen, dissolve CDI in anhydrous THF (20 mL).

-

Addition: Add 2-(methylthio)ethanol dropwise at room temperature.

-

Observation: Evolution of CO2 gas may occur (effervescence).

-

-

Intermediate Formation: Stir at RT for 1–2 hours. This forms the imidazole-carboxylate intermediate.

-

Amine Addition: Add the Amine and Base (TEA/DIPEA) to the reaction mixture.

-

Reaction: Heat the mixture to 50–60°C for 6–12 hours. The imidazole leaving group is less reactive than an isocyanate, requiring thermal energy.

-

Workup:

-

Concentrate THF. Redissolve residue in EtOAc.

-

Wash with Water (3x) to remove imidazole and salts.

-

Dry (Na2SO4) and concentrate.

-

Workflow & Decision Logic

Figure 2: Decision tree for selecting the appropriate synthesis pathway.

Analytical Characterization

To validate the product, look for the following spectral signatures:

-

1H NMR (CDCl3):

-

-S-Me: Singlet at

2.1–2.2 ppm. -

-S-CH2-: Triplet at

2.7–2.8 ppm. -

-O-CH2-: Triplet at

4.2–4.3 ppm (Shifted downfield from ~3.7 ppm in starting material due to acylation). -

-NH-: Broad singlet at

4.5–5.0 ppm.

-

-

IR Spectroscopy:

-

Appearance of a strong Carbonyl (C=O) stretch at 1700–1720 cm⁻¹ .

-

Disappearance of the broad O-H stretch (3400 cm⁻¹).

-

References

-

Preparation of Carbamates from Alcohols and Isocyanates

-

Source: Organic Syntheses, Coll.[2] Vol. 6, p. 320 (1988).

- Relevance: Establishes the baseline protocol for base-catalyzed isocyan

-

Link:

-

-

Synthesis of 5-[2-(methylcarbamoyloxy)

-

Source: U.S. Patent 5,395,839 (Example 1).[3]

- Relevance: Direct precedent for the reaction of 2-(methylthio)

-

Link:

-

-

CDI-Mediated Synthesis of Carbamates (Green Chemistry)

-

Properties of 2-(Methylthio)

- Source: PubChem Compound Summary.

-

Relevance: Physical properties and safety data for the substrate.[6]

-

Link:

Sources

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of Methyl N-(2-methylsulfanylethyl)carbamate

For researchers, scientists, and drug development professionals, control over the solid-state properties of a molecule is paramount. The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate directly influences critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive overview of crystallization techniques specifically tailored for methyl N-(2-methylsulfanylethyl)carbamate, a compound of interest in various research and development pipelines. By understanding and applying the principles outlined herein, researchers can effectively control the crystallization process to yield a product with desired physical attributes.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering process in the chemical and pharmaceutical industries.[1] For methyl N-(2-methylsulfanylethyl)carbamate, achieving a consistent and well-defined crystalline form is essential for ensuring reproducible performance in downstream applications. The arrangement of molecules in the crystal lattice dictates the macroscopic properties of the solid. Therefore, a robust crystallization protocol is not merely a means of purification but a critical step in defining the quality and efficacy of the final product.

Physicochemical Properties of Methyl N-(2-methylsulfanylethyl)carbamate

A thorough understanding of the molecule's physicochemical properties is the foundation for developing a successful crystallization process. While extensive experimental data for this specific molecule is not widely published, we can infer some properties and outline the necessary experimental determinations.

| Property | Value/Information | Source/Comment |

| Molecular Formula | C5H11NO2S | [2] |

| Molecular Weight | 149.21 g/mol | [2] |

| Melting Point | Not reported. Assumption: Likely a low-melting solid at room temperature, similar to other small-molecule carbamates like methyl carbamate (52-54 °C).[3] Experimental determination via Differential Scanning Calorimetry (DSC) or a melting point apparatus is crucial. | |

| Solubility | Not reported. Experimental Determination Required. A preliminary solubility screening in a range of solvents (e.g., alcohols, ketones, esters, hydrocarbons, water) at various temperatures is a critical first step. This will inform the choice of crystallization method and solvent system.[4] | |

| LogP | 0.6 (Computed) | [2] |

| Polymorphism | Unknown. The potential for polymorphism should be investigated as different crystal forms can have different properties.[4] |

Strategic Approaches to Crystallization

The selection of a crystallization technique is dictated by the solubility profile of the compound and the desired attributes of the final crystalline product.[4] The primary methods for small organic molecules include cooling crystallization, antisolvent addition, evaporative crystallization, and slurry crystallization.

Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[5] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[1]

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal solvent will dissolve a high amount of the compound at elevated temperatures and a significantly lower amount at room temperature or below. This differential solubility is the driving force for crystallization.

-

Cooling Rate: A slow cooling rate generally promotes the growth of larger, more well-defined crystals by maintaining a low level of supersaturation.[6] Rapid cooling can lead to the formation of many small nuclei, resulting in a smaller particle size.[7]

Protocol for Cooling Crystallization:

-

Solubility Determination: Determine the solubility of methyl N-(2-methylsulfanylethyl)carbamate in a selection of solvents at various temperatures (e.g., 25 °C, 40 °C, 60 °C). Solvents such as isopropanol, acetone, ethyl acetate, and toluene are good starting points.

-

Dissolution: In a jacketed crystallization vessel equipped with an overhead stirrer and a temperature probe, dissolve the crude methyl N-(2-methylsulfanylethyl)carbamate in the chosen solvent at an elevated temperature (e.g., 60 °C) to form a clear, saturated solution.

-

Controlled Cooling: Program a cooling ramp to slowly cool the solution. A typical starting point is a cooling rate of 10-20 °C per hour.

-

Seeding (Optional but Recommended): Once the solution reaches a supersaturated state (typically a few degrees below the saturation temperature), introduce a small quantity of seed crystals of the desired polymorphic form. Seeding helps to control the crystal form and size distribution.[5]

-

Maturation: Hold the resulting slurry at the final temperature (e.g., 0-5 °C) for a period of time (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and to improve crystal perfection.

-

Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry the crystals under vacuum at a temperature well below the melting point.

Caption: Workflow for Cooling Crystallization.

Antisolvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), where the two solvents are miscible.[8][9] Supersaturation is induced by adding the antisolvent to a solution of the compound, which reduces the overall solubility of the solute.[10][11]

Causality Behind Experimental Choices:

-

Solvent-Antisolvent System: The key is to identify a pair of miscible solvents with opposing solubility characteristics for the compound. For a moderately polar compound like a carbamate, a polar solvent (e.g., methanol, acetone) and a non-polar antisolvent (e.g., heptane, water) are often effective.[12]

-

Addition Rate and Location: The rate of antisolvent addition directly impacts the level of local supersaturation. Slow addition with good mixing helps to avoid "oiling out" and promotes controlled crystal growth.[8]

Protocol for Antisolvent Crystallization:

-

System Selection: Identify a suitable solvent/antisolvent pair through solubility screening.

-

Dissolution: Dissolve the methyl N-(2-methylsulfanylethyl)carbamate in the "good" solvent to create a concentrated solution.

-

Antisolvent Addition: With vigorous stirring, slowly add the antisolvent to the solution at a controlled rate.

-

Seeding (Optional): Seeding can be performed just before or during the initial phase of antisolvent addition to control the crystallization process.

-

Equilibration: After the addition is complete, allow the slurry to stir for a period to ensure complete crystallization.

-

Isolation and Drying: Isolate the crystals by filtration, wash with a mixture of the solvent and antisolvent or with the antisolvent alone, and dry under appropriate conditions.

Caption: Workflow for Antisolvent Crystallization.

Evaporative Crystallization

Evaporative crystallization is employed when the compound's solubility does not change significantly with temperature, or for heat-sensitive materials where elevated temperatures are undesirable.[13][14] Supersaturation is achieved by removing the solvent through evaporation.[15]

Causality Behind Experimental Choices:

-

Solvent Volatility: A solvent with a moderate boiling point is often preferred to allow for controlled evaporation.[13] Very volatile solvents can evaporate too quickly, leading to poor crystal quality.[6]

-

Rate of Evaporation: Slow evaporation, achieved by limiting the surface area or by introducing an inert gas sweep, generally yields better crystals.[16]

Protocol for Slow Evaporative Crystallization:

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility.

-

Dissolution: Prepare a solution that is close to saturation at room temperature.

-

Evaporation: Place the solution in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow solvent evaporation over a period of hours to days.[17]

-

Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to nucleation and crystal growth.

-

Isolation: Once crystals of a suitable size have formed, they can be isolated from the remaining mother liquor.

Slurry Crystallization

Slurry crystallization, or ripening, is an effective technique for converting a less stable crystal form to a more stable one or for improving the purity and crystal habit of a product.[18] It involves stirring a suspension of the solid in a solvent in which it is sparingly soluble.

Causality Behind Experimental Choices:

-

Solvent Selection: The solvent should be one in which the compound has low but detectable solubility. This allows for the dissolution of smaller or less stable particles and the growth of larger, more stable crystals.[19]

-

Time and Temperature: The duration of the slurry and the temperature will influence the rate of transformation. Higher temperatures generally increase the rate of dissolution and recrystallization.

Protocol for Slurry Crystallization:

-

Solvent Selection: Identify a solvent in which methyl N-(2-methylsulfanylethyl)carbamate has low solubility.

-

Slurry Preparation: Create a slurry of the compound in the selected solvent at a specific temperature.

-

Agitation: Stir the slurry for an extended period (e.g., 24-48 hours).[18]

-

Monitoring: Periodically sample the solid phase and analyze it (e.g., by PXRD) to monitor for any polymorphic transformations.

-

Isolation and Drying: Once the desired form is obtained, isolate the crystals by filtration and dry them.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Oiling Out | Supersaturation is too high; cooling or antisolvent addition is too rapid. | Reduce the cooling rate or the antisolvent addition rate. Increase the temperature of the solution. Use a more dilute solution. |

| Poor Crystal Form (Needles/Plates) | Solvent choice; rapid crystal growth. | Screen different solvents or solvent mixtures. Slow down the crystallization process. Use additives to inhibit growth on certain crystal faces. |

| Formation of Amorphous Solid | Very rapid precipitation. | Decrease the level of supersaturation. Ensure adequate mixing. |

| Inconsistent Polymorph | Uncontrolled nucleation; solvent effects. | Implement seeding with the desired polymorph. Carefully control temperature and solvent composition. |

Conclusion

The successful crystallization of methyl N-(2-methylsulfanylethyl)carbamate requires a systematic approach that begins with a thorough characterization of its physicochemical properties, particularly its solubility in a range of solvents. Based on this data, an appropriate crystallization technique—be it cooling, antisolvent addition, evaporation, or slurry—can be selected and optimized. By carefully controlling process parameters such as cooling rate, solvent composition, and agitation, researchers can consistently produce a crystalline product with the desired purity, particle size, and polymorphic form, thereby ensuring its reliable performance in subsequent applications.

References

- Vertex AI Search. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.

- Allen, F. H. (2002). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

- RM@Schools. (n.d.).

- CrystEngComm. (n.d.).

- University of Geneva. (n.d.).

- MIT. (n.d.). Growing Crystals.

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.

- Google Patents. (n.d.).

- Unknown Source. (n.d.).

- ResearchGate. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT.

- UCT Science. (n.d.).

- Unknown Source. (2006).

- Sulzer. (n.d.).

- Benchchem. (n.d.).

- PubChem. (n.d.). methyl N-[2-(methylsulfanyl)

- ACS Publications. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods.

- UreaKnowHow. (2025).

- Myerson, A. S. (2002).

- ResearchGate. (n.d.). 272529 Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents.

- Science.gov. (n.d.).

- ResearchGate. (2025).

- ANDRITZ GROUP. (n.d.).

- PubMed. (n.d.).

- Unknown Source. (n.d.).

- PubChem. (n.d.).

Sources

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. methyl N-[2-(methylsulfanyl)ethyl]carbamate | C5H11NO2S | CID 57939529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. unifr.ch [unifr.ch]

- 7. cooling crystallization process: Topics by Science.gov [science.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. researchgate.net [researchgate.net]

- 12. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystallization process guide | industrial use | ANDRITZ [andritz.com]

- 15. evap.myandegroup.com [evap.myandegroup.com]

- 16. Growing Crystals [web.mit.edu]

- 17. depts.washington.edu [depts.washington.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Minimizing side reactions during methyl N-(2-methylsulfanylethyl)carbamate formation

Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Target Molecule: Methyl N-(2-methylsulfanylethyl)carbamate CAS Registry Number: 57939-52-9 (Analogous) Primary Reagents: 2-(Methylthio)ethylamine + Methyl Chloroformate (MCF)

Module 1: The Chemoselectivity Challenge

The Core Conflict: Nitrogen vs. Sulfur

The synthesis of methyl N-(2-methylsulfanylethyl)carbamate presents a classic chemoselectivity challenge. You possess a bifunctional substrate containing two nucleophiles:

-

Primary Amine (Hard Nucleophile): The target for carbamoylation.

-

Thioether/Sulfide (Soft Nucleophile): A potential site for side reactions (oxidation or formation of sulfonium salts).

While the amine is generally more nucleophilic toward the "hard" carbonyl of the chloroformate, the sulfur atom remains vulnerable to oxidation and can participate in competitive nucleophilic attacks if reaction conditions (pH, temperature) are uncontrolled.

Reaction Pathway Analysis

The following diagram illustrates the desired pathway versus the critical failure modes (Side Reactions A, B, and C).

Figure 1: Mechanistic pathways showing the competition between N-carbamoylation (Target) and S-alkylation/Oxidation pathways.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the root cause of experimental failures.

| Symptom | Probable Cause | The "Why" (Mechanistic Insight) | Corrective Action |

| Low Yield (<50%) | Hydrolysis of MCF | Methyl chloroformate is moisture-sensitive. If the reaction is too warm or the addition is too slow in an aqueous base, water outcompetes the amine. | Increase Reagent Load: Use 1.1–1.2 eq of MCF. Cool Down: Maintain T < 5°C strictly. Speed: Add MCF faster (but controlled). |